molecular formula C5H2BrF3S B1379025 4-Bromo-2-(trifluoromethyl)thiophene CAS No. 1194374-08-7

4-Bromo-2-(trifluoromethyl)thiophene

Cat. No.: B1379025
CAS No.: 1194374-08-7
M. Wt: 231.04 g/mol
InChI Key: GTYDKQRTQVTLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(trifluoromethyl)thiophene is an organosulfur compound with the molecular formula C5H2BrF3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and trifluoromethyl groups makes this compound highly reactive and useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-(trifluoromethyl)thiophene can be synthesized through several methods. One common approach involves the bromination of 2-(trifluoromethyl)thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)thiophene is widely used in scientific research due to its unique chemical properties. Some applications include:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)thiophene in chemical reactions involves the activation of the thiophene ring and the bromine atom. The presence of the trifluoromethyl group enhances the electron-withdrawing properties, making the compound more reactive towards nucleophiles. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the thiophene ring and the boronic acid .

Comparison with Similar Compounds

  • 2-Bromo-3-(trifluoromethyl)thiophene
  • 4-Chloro-2-(trifluoromethyl)thiophene
  • 2-(Trifluoromethyl)thiophene

Uniqueness: 4-Bromo-2-(trifluoromethyl)thiophene is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in specific synthetic applications where these properties are desired .

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3S/c6-3-1-4(10-2-3)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYDKQRTQVTLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289987
Record name 4-Bromo-2-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-08-7
Record name 4-Bromo-2-(trifluoromethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194374-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(trifluoromethyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(trifluoromethyl)thiophene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(trifluoromethyl)thiophene
Reactant of Route 3
4-Bromo-2-(trifluoromethyl)thiophene
Reactant of Route 4
4-Bromo-2-(trifluoromethyl)thiophene
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(trifluoromethyl)thiophene
Reactant of Route 6
4-Bromo-2-(trifluoromethyl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.